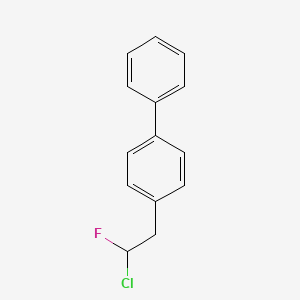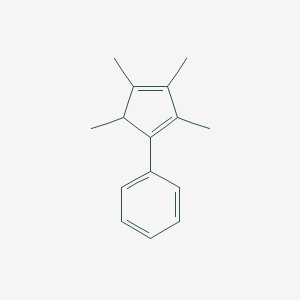![molecular formula C19H16N2O4S B14287755 1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 116369-73-4](/img/structure/B14287755.png)
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine. The compound’s structure includes a naphthalene ring system, which is fused with a hydrazone moiety and a methoxyphenyl group. The ethenesulfonyl group attached to the phenyl ring adds to its unique chemical properties.
准备方法
The synthesis of 1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydrazinylidenenaphthalen-1-one and 3-(ethenesulfonyl)-4-methoxybenzaldehyde under acidic or basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: The hydrazine derivative reacts with the aldehyde in the presence of an acid or base catalyst to form the hydrazone linkage.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-80°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction usually targets the hydrazone linkage, converting it into the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the ethenesulfonyl group. Common reagents for these reactions include halides and nucleophiles such as thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also investigated for its potential use in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone moiety allows it to form reversible covalent bonds with enzyme active sites, inhibiting their activity. The ethenesulfonyl group enhances its binding affinity to certain proteins, making it a potent inhibitor. The compound’s mechanism of action is being studied in various biological pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one can be compared with other similar compounds, such as:
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}benzene: This compound has a similar structure but lacks the naphthalene ring system. It exhibits different chemical reactivity and biological activity due to the absence of the naphthalene moiety.
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}anthracene: This compound contains an anthracene ring system instead of naphthalene
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}pyridine: This compound features a pyridine ring, which introduces nitrogen into the aromatic system. The nitrogen atom influences the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the naphthalene ring system, which imparts distinct chemical and biological properties.
属性
| 116369-73-4 | |
分子式 |
C19H16N2O4S |
分子量 |
368.4 g/mol |
IUPAC 名称 |
1-[(3-ethenylsulfonyl-4-methoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H16N2O4S/c1-3-26(23,24)18-12-14(9-11-17(18)25-2)20-21-19-15-7-5-4-6-13(15)8-10-16(19)22/h3-12,22H,1H2,2H3 |
InChI 键 |
GOEYLKZMBIXXQU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
